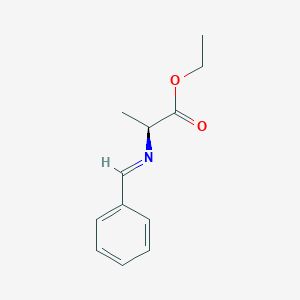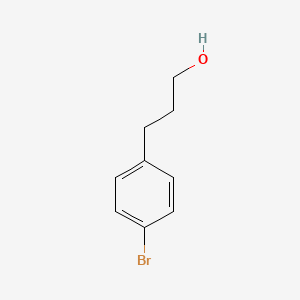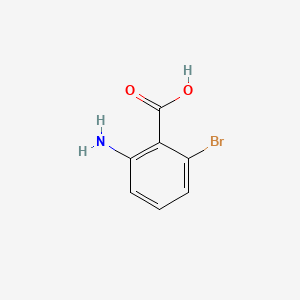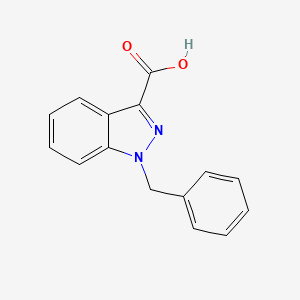
(Ethynylsulfanyl)benzene
Vue d'ensemble
Description
(Ethynylsulfanyl)benzene, also known as ethynyl phenyl sulfide, is a chemical compound with the molecular formula C8H6S . It has an average mass of 134.198 Da and a monoisotopic mass of 134.019012 Da .
Molecular Structure Analysis
(Ethynylsulfanyl)benzene has a molecular structure represented by the InChI code1S/C8H6S/c1-2-9-8-6-4-3-5-7-8/h1,3-7H . This indicates that the molecule consists of a benzene ring with an ethynyl (C≡CH) and a sulfanyl (SH) group attached .
Applications De Recherche Scientifique
Pedagogical Applications in Science Education :
- A study by Sarıbaş and Ceyhan (2015) highlights the use of the Benzene Ring Heuristic as a pedagogical tool in science education. This approach aids in improving pre-service science teachers' understanding of scientific practices, integrating them into lesson planning and teaching (Sarıbaş & Ceyhan, 2015).
Environmental Applications :
- Research by Derakhshan-Nejad et al. (2020) investigated the removal of ethyl benzene vapor, a volatile organic compound, using TiO2 nanoparticles immobilized on ZSM-5 zeolite under UV radiation. This method showed promise for air purification (Derakhshan-Nejad et al., 2020).
Analytical Chemistry and Monitoring :
- A study by Baimatova et al. (2016) developed a simpler, low-budget, and accurate method for quantifying BTEX (Benzene, Toluene, Ethylbenzene, and Xylenes) in ambient air, which is crucial for environmental monitoring and health risk assessments (Baimatova et al., 2016).
Chemical Synthesis and Characterization :
- Suzuki et al. (2015) described a method for the programmed synthesis of hexaarylbenzenes with various substituents, which expands the structural diversity and potential applications of benzene derivatives in chemical synthesis (Suzuki et al., 2015).
Photoluminescence and Material Science :
- Research by Beppu et al. (2015) presented a novel architecture for green fluorophores based on benzene, demonstrating high fluorescence emission and photostability. This has implications for imaging applications and the development of luminescent materials (Beppu et al., 2015).
Propriétés
IUPAC Name |
ethynylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S/c1-2-9-8-6-4-3-5-7-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDJFTDAVHPTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449089 | |
| Record name | (ethynylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ethynylsulfanyl)benzene | |
CAS RN |
6228-98-4 | |
| Record name | (ethynylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



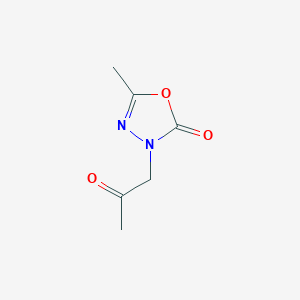
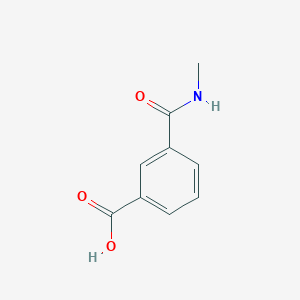
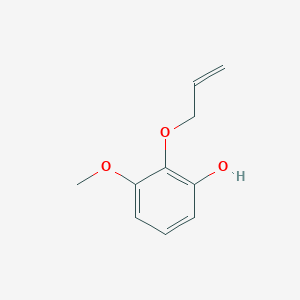
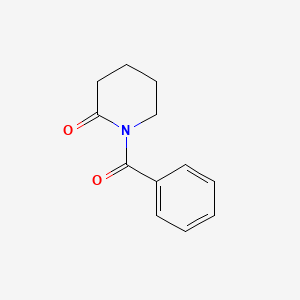
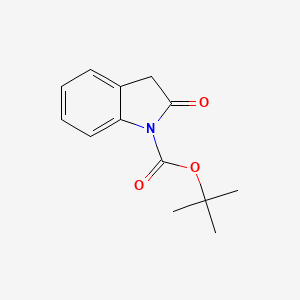
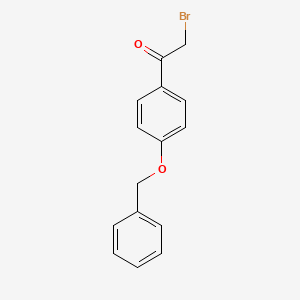
![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)
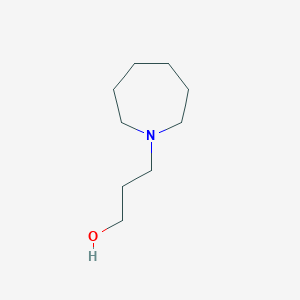
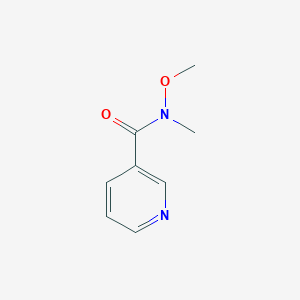
![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)
